Lipoxygenase Inhibition Preference Over Cyclooxygenase: Class-Level Annotation
3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is annotated in curated pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while inhibiting cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase only to a lesser extent [1]. Although numerical IC₅₀ values against specific lipoxygenase isoforms are absent from the available record, the enzyme selectivity profile qualitatively differentiates this compound from pan-flavonoid antioxidants such as quercetin that often show dual LOX/COX inhibition without strong selectivity [1][2].
| Evidence Dimension | Enzyme inhibition selectivity profile (LOX vs. COX vs. other enzymes) |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; only weaker inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase (exact IC₅₀ values not reported) [1]. |
| Comparator Or Baseline | Unmodified flavonoids (e.g., quercetin, dihydroquercetin) frequently exhibit dual inhibition of LOX and COX without pronounced selectivity [2]. |
| Quantified Difference | Qualitative selectivity for LOX over COX described for the target compound; no quantitative selectivity ratio available. |
| Conditions | Annotation derived from aggregated pharmacological profiling (source databases: Medical University of Lublin / Wroclaw Medical University knowledge bases); specific assay conditions not detailed [1][2]. |
Why This Matters
A compound annotated as a preferential lipoxygenase inhibitor offers potential value for researchers studying leukotriene-driven inflammatory pathways, where avoiding simultaneous COX suppression may be mechanistically desirable; however, the absence of quantitative potency metrics mandates confirmatory in-assay validation by the end user before procurement for critical experiments.
- [1] MeSH Record. 3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride. Medical University of Lublin Knowledge Base. Accessed via ppm.umlub.pl. View Source
- [2] Robak, J., & Gryglewski, R. J. (1988). Flavonoids are scavengers of superoxide anions. Biochemical Pharmacology, 37(5), 837-841. (Representative reference for non-selective flavonoid antioxidant/enzyme inhibition.) View Source
